ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate
Description
Ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with ethyl (position 5), phenyl (position 2), and a piperidine-4-carboxylate ethyl ester (position 7).
Properties
IUPAC Name |
ethyl 1-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-3-25-14-18(21(28)26-12-10-16(11-13-26)23(30)31-4-2)20-19(15-25)22(29)27(24-20)17-8-6-5-7-9-17/h5-9,14-16H,3-4,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPOWFQMLVPQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC(CC4)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures show clinical and biological applications. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
Ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and related pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The presence of ethyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the antiproliferative properties of pyrazolo[4,3-c]pyridine derivatives. Specifically, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : Many derivatives induce programmed cell death in cancer cells, which is crucial for effective cancer treatment.
- Inhibition of Protein Kinases : These compounds often act as kinase inhibitors, blocking critical signaling pathways that promote cell proliferation and survival .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A2058 Melanoma | 10.5 | Apoptosis |
| Compound B | DU145 Prostate | 8.0 | Kinase Inhibition |
| Compound C | PC3 Prostate | 12.0 | Cell Cycle Arrest |
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound binds to the active sites of various kinases, preventing phosphorylation processes that are essential for tumor growth and survival.
- Cell Cycle Modulation : Research indicates that certain derivatives can cause cell cycle arrest at specific phases (e.g., S phase), leading to reduced proliferation rates in cancer cells .
Other Biological Activities
Beyond anticancer properties, pyrazolo[4,3-c]pyridines exhibit a range of other biological activities:
- Antibacterial : Some derivatives show promising antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory : The compounds have been noted for their potential to reduce inflammation in various models.
- Neuroprotective Effects : Certain studies suggest that these compounds may provide neuroprotective benefits through modulation of neuroinflammatory pathways .
Case Studies
Several case studies illustrate the efficacy of pyrazolo[4,3-c]pyridines in clinical settings:
- Study on Melanoma Cells : A study demonstrated that a derivative significantly inhibited the growth of melanoma cells with an IC50 value of 10 µM. Flow cytometric analysis confirmed that treated cells underwent apoptosis.
- Prostate Cancer Research : Another investigation revealed that specific derivatives effectively reduced cell viability in DU145 prostate cancer cells by inducing G1 phase arrest.
Scientific Research Applications
Anticancer Properties
Research has shown that derivatives of pyrazolo[4,3-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate induced apoptosis in MCF-7 breast cancer cells, with a notable increase in apoptotic markers compared to untreated controls .
Case Study: MCF-7 Cells
- Objective : To evaluate the anticancer activity of the compound.
- Method : MTT assay to assess cell viability.
- Results : The compound showed a 58.29-fold increase in apoptosis compared to controls .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has been shown to inhibit oxidative stress-induced neuronal apoptosis. In vitro studies indicated that the compound protects neuronal cells from glutamate-induced toxicity by modulating intracellular calcium levels and reducing reactive oxygen species (ROS) production.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
Case Study: Macrophage Model
- Objective : To assess anti-inflammatory effects.
- Method : ELISA to measure cytokine levels.
- Results : Significant reduction in TNF-alpha and IL-6 production was observed .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed favorable interactions with key proteins involved in cancer progression and inflammation pathways.
Key Findings from Docking Studies
| Target Protein | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|
| EGFR | -9.45 | Strong interaction noted |
| PI3K | -8.76 | Potential for anticancer therapy |
| COX | -7.92 | Implication in anti-inflammatory action |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The target compound shares structural homology with derivatives listed in , which feature the same pyrazolo[4,3-c]pyridine backbone but differ in substituents:
- Position 5 : Ethyl (target compound) vs. propyl (923233-41-4) or benzyl (923226-49-7).
- Position 7 : Piperidine-4-carboxylate ethyl ester (target) vs. carboxamide derivatives (e.g., 923682-25-1 has a 4-ethoxyphenyl carboxamide).
Table 1: Substituent and Functional Group Comparison
Physicochemical Implications
- Hydrogen Bonding : Carboxamides (e.g., 923682-25-1) can form stronger hydrogen bonds than esters, affecting crystal packing (as per Etter’s hydrogen-bonding analysis in ) and target binding in biological systems.
- Conformational Flexibility : The piperidine ring in the target compound may adopt chair or boat conformations, influencing steric interactions. In contrast, smaller substituents (e.g., methoxyethyl in 923233-41-4) reduce steric bulk .
Crystallography and Ring Puckering
- Structural Analysis : Tools like SHELX () are critical for resolving bond lengths, angles, and torsional parameters. For example, the pyrazolo-pyridine core’s planarity or puckering (quantified via Cremer-Pople coordinates, ) could influence reactivity and intermolecular interactions.
- Hydrogen-Bonding Networks : highlights the role of hydrogen bonds in crystal packing. The target compound’s ester group may form weaker C=O···H bonds compared to amides, leading to distinct crystal morphologies.
Pharmacological and Metabolic Outlook
- Prodrug Potential: The ethyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, enhancing bioavailability. In contrast, amide derivatives (e.g., 923682-25-1) are more metabolically stable .
- Target Selectivity : Substituent variations at position 5 (ethyl vs. propyl/benzyl) could modulate interactions with enzymes or receptors, though specific data are unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
